3-Methyl-4-ethylnonane

Descripción general

Descripción

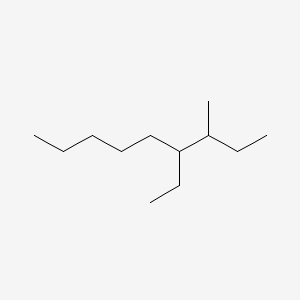

“3-Methyl-4-ethylnonane” is an organic compound that belongs to the class of alkanes . Alkanes are hydrocarbons having no double or triple bond functional groups . They constitute the framework on which functional groups are located in other classes of compounds .

Molecular Structure Analysis

The molecular formula of “3-Methyl-4-ethylnonane” is C12H26 . This means it consists of 12 carbon atoms and 26 hydrogen atoms . The molecular weight is 170.3348 .Aplicaciones Científicas De Investigación

Flavor and Fragrance Synthesis

3-Methylnonane-2,4-dione, a compound related to 3-Methyl-4-ethylnonane, is synthesized for its intense strawlike and fruity flavor. This synthesis involves the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation, yielding a high purity product via copper complexes. This process is significant in the flavor and fragrance industry (Kato & Yuasa, 2001).

Polymerization Studies

In polymerization kinetics, chain transfer agents like 4-X-thiophenols play a vital role. Their usage in the polymerization of various compounds, including ethylene and methyl methacrylate, is studied extensively. Understanding these agents' roles helps in developing more efficient polymerization processes (Furuncuoglu et al., 2010).

Methane Biosynthesis

In the study of methane biosynthesis, analogues of methyl-coenzyme M (like ethyl-coenzyme M) serve as precursors for ethane formation. These analogues, tested for their role in methane production, aid in understanding the biochemistry of methanogenic organisms (Gunsalus et al., 1978).

Hydrocarbon Storage and Separation

Metal–organic frameworks (MOFs) with adjustable structures are researched for their capacity in storing and separating light hydrocarbons like ethylene and propylene. By fine-tuning these frameworks, enhanced performance in hydrocarbon storage and separation is achieved, which is crucial for industrial applications (Fan et al., 2019).

Fuel Additives Research

Glycerol derivatives, synthesized through processes like catalytic condensation, are investigated as additives for diesel fuel. Their impact on engine performance and emissions, such as reducing hydrocarbons and carbon monoxide, is a significant area of study for developing more efficient and environmentally friendly fuels (Oprescu et al., 2014).

Propiedades

IUPAC Name |

4-ethyl-3-methylnonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-8-9-10-12(7-3)11(4)6-2/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELDGOVWPZHVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615001 | |

| Record name | 4-Ethyl-3-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-ethylnonane | |

CAS RN |

62184-41-2 | |

| Record name | 4-Ethyl-3-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)